(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” is a complex organic compound with the following structural formula:
C25H35NO
It contains a fluorenylmethoxy group, which is often employed in peptide synthesis as a protecting group for the amine functionality
Preparation Methods
Synthetic Routes:: The synthetic routes for “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” involve the coupling of a fluorenylpyridine derivative with an appropriate alcohol. One common approach is the reaction between 2-(9,9-dihexyl-9H-fluoren-2-yl)pyridine and methanol under suitable conditions.
Industrial Production:: While industrial-scale production methods may vary, researchers typically optimize the synthetic route to achieve high yields and purity. Detailed process parameters and conditions are proprietary and may not be widely available.
Chemical Reactions Analysis
Reactivity:: “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol or amine.
Substitution: The pyridine ring can undergo substitution reactions.
Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Various halogenating agents (e.g., bromine, chlorine) can be employed.
Major Products:: The major products depend on the specific reaction conditions. For example:
- Oxidation: Aldehydes or carboxylic acids.
- Reduction: Alcohols or amines.
Scientific Research Applications
Chemistry::
- As a building block in organic synthesis.
- Fluorescent labeling in chemical biology.
- Potential use in drug discovery due to its unique structure.
- Fluorescent probes for cellular imaging.
- Materials science applications (e.g., OLEDs, polymers).
Mechanism of Action
The exact mechanism by which “(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
“(6-(9,9-Dihexyl-9H-fluoren-2-yl)pyridin-3-yl)methanol” shares structural features with other fluorene-based compounds, such as bis-(9,9-diMethyl-9H-fluoren-2-yl)-amine and 9,9′-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butyl-9H-carbazole) (TBCF) . its specific combination of functional groups makes it unique.
Properties
CAS No. |
921754-95-2 |
---|---|
Molecular Formula |
C31H39NO |
Molecular Weight |
441.6 g/mol |
IUPAC Name |
[6-(9,9-dihexylfluoren-2-yl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C31H39NO/c1-3-5-7-11-19-31(20-12-8-6-4-2)28-14-10-9-13-26(28)27-17-16-25(21-29(27)31)30-18-15-24(23-33)22-32-30/h9-10,13-18,21-22,33H,3-8,11-12,19-20,23H2,1-2H3 |
InChI Key |
LBIOTSYQAVFMNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC=C(C=C4)CO)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.